molecular formula C15H20N2O2S B2702962 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea CAS No. 2034355-93-4

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea

Cat. No.: B2702962
CAS No.: 2034355-93-4
M. Wt: 292.4
InChI Key: GQXWLWVPBCIFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea is a synthetic urea derivative featuring a benzo[b]thiophene core linked to a hydroxypropyl group and an isopropylurea moiety. Benzo[b]thiophene derivatives are known for their bioactivity, such as anticancer properties, as seen in structurally related compounds like benzothiophene acrylonitriles . The hydroxypropyl and urea groups may influence solubility, bioavailability, and target binding, distinguishing it from simpler benzothiophene derivatives.

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-10(2)17-14(18)16-9-15(3,19)13-8-11-6-4-5-7-12(11)20-13/h4-8,10,19H,9H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXWLWVPBCIFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(C)(C1=CC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs fall into two categories: (1) benzothiophene derivatives with substituted side chains and (2) urea/thiourea-containing heterocycles. Below is a detailed comparison based on substituent effects, pharmacological activity, and molecular interactions.

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents Reported Activity (GI50) Key Reference
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea Benzo[b]thiophene Hydroxypropyl, isopropylurea Not explicitly reported N/A
Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (31) Benzo[b]thiophene Acrylonitrile, dimethoxyphenyl <10 nM (anticancer)
Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (32) Benzo[b]thiophene Acrylonitrile, trimethoxyphenyl <10–100 nM (anticancer)
1-(1,3-Benzothiazol-2-yl)-3-isopropylurea Benzothiazole Isopropylurea Not reported

Key Observations

Core Heterocycle Differences: The target compound’s benzo[b]thiophene core differs from benzothiazole derivatives (e.g., 1-(1,3-benzothiazol-2-yl)-3-isopropylurea ) in sulfur placement and aromaticity.

Substituent Effects on Bioactivity :

  • Acrylonitrile-linked benzothiophenes (e.g., compounds 31–33 ) exhibit potent anticancer activity (GI50 <10 nM) due to methoxy groups enhancing tubulin binding, mimicking combretastatins. In contrast, the target compound’s hydroxypropyl and urea groups may prioritize solubility over direct cytotoxicity.
  • The urea moiety in the target compound could facilitate hydrogen bonding with biological targets, a feature absent in acrylonitrile analogs.

Pharmacokinetic Considerations: Urea derivatives generally exhibit higher solubility than acrylonitriles but may face reduced membrane permeability.

Resistance Profile :

  • Benzothiophene acrylonitriles (e.g., compound 31 ) overcome P-glycoprotein (P-gp)-mediated drug resistance, a common issue in oncology. Whether the target compound shares this property remains untested but is plausible given structural similarities.

Research Findings and Gaps

  • The urea group’s role in modulating activity warrants further investigation.
  • Synthetic Accessibility : Urea derivatives are typically easier to synthesize than acrylonitriles, suggesting scalability advantages for the target compound .
  • Structural Characterization : Tools like SHELXL could resolve the compound’s crystal structure, clarifying conformational preferences (e.g., hydroxypropyl orientation) that influence bioactivity.

Biological Activity

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C17H22N2O2S
  • Molecular Weight: 318.44 g/mol

The structure includes a benzo[b]thiophene moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of 1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea is largely attributed to its interaction with various biochemical pathways:

  • 5-Lipoxygenase Inhibition: Similar compounds have been reported to inhibit 5-lipoxygenase, a key enzyme in the synthesis of leukotrienes, which are mediators of inflammation.
  • Receptor Binding: The compound may also interact with specific receptors involved in cell signaling pathways, potentially influencing cellular responses related to growth and apoptosis.

Biological Activity and Research Findings

Research has indicated several promising biological activities associated with this compound:

Anticancer Activity

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea has shown potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

  • Case Study: A study evaluating similar benzothiophene derivatives found significant cytotoxic effects on cancer cells, leading to cell cycle arrest in the sub-G1 phase . This suggests that the compound could induce apoptosis in cancer cells.

Anti-inflammatory Effects

The inhibition of 5-lipoxygenase suggests that this compound may possess anti-inflammatory properties. By reducing leukotriene production, it could mitigate inflammatory responses associated with various diseases.

  • Research Finding: Compounds with similar structures have been documented to exhibit anti-inflammatory effects in animal models, indicating the potential for therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of 1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea against other benzothiophene derivatives:

Compound NameBiological ActivityMechanism
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]ureaAnticancerInhibits cell proliferation; induces apoptosis
4-(benzo[b]thiophen-2-yl)pyrimidin-2-aminesAnticancer/Anti-inflammatoryIKK-beta inhibition; reduces inflammation
1-benzothiophene derivativesAnti-inflammatoryInhibits leukotriene synthesis

Future Directions and Research Opportunities

Further research is warranted to explore the full therapeutic potential of 1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea. Key areas for future investigation include:

  • In vivo Studies: To validate the anticancer and anti-inflammatory effects observed in vitro.
  • Mechanistic Studies: To elucidate the precise molecular targets and pathways influenced by this compound.
  • Structure-Activity Relationship (SAR) Analysis: To optimize the chemical structure for enhanced efficacy and reduced toxicity.

Q & A

Q. How can researchers optimize the synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea to achieve high yield and purity?

Methodological Answer: The synthesis involves constructing the benzo[b]thiophene core via gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles, followed by functionalization to introduce the hydroxypropyl and isopropylurea groups . Key optimization parameters include:

  • Catalyst selection : Gold(I) catalysts (e.g., AuCl) for regioselective cyclization .
  • Solvent systems : Polar aprotic solvents (e.g., THF) for improved solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the final compound with >95% purity .
  • Reaction monitoring : TLC and HPLC-MS to track intermediate formation and minimize side products .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the benzo[b]thiophene core, hydroxypropyl stereochemistry, and urea linkage .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~347.45 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
  • FT-IR : Identifies carbonyl (C=O, ~1650 cm1^{-1}) and hydroxyl (O-H, ~3300 cm1^{-1}) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for urea derivatives like this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., positive/negative reference compounds) .
  • Purity validation : NMR purity >98% and LC-MS to exclude confounding isomers or byproducts .
  • Dose-response curves : EC50_{50}/IC50_{50} values across multiple replicates to assess reproducibility .
  • Mechanistic studies : Knockout models or siRNA silencing to confirm target specificity .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or kinases) using crystal structures from the PDB .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability and hydration effects .
  • QSAR modeling : Build models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How should researchers design experiments to evaluate the compound’s metabolic stability?

Methodological Answer:

  • In vitro assays : Liver microsomes (human/rat) with NADPH cofactor to measure half-life (t1/2_{1/2}) and intrinsic clearance .
  • Metabolite identification : UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • CYP inhibition screening : Fluorescent probes for CYP3A4, 2D6, and 2C9 to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

Methodological Answer:

Solvent Reported Solubility (mg/mL)Source
DMSO25 ± 3.2
Water<0.1
Ethanol12 ± 1.8

Contradictions arise from solvent polarity and temperature variations. Validate via:

  • Hansen solubility parameters : Calculate δd_d, δp_p, δh_h to predict optimal solvents .
  • Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers .

Experimental Design Tables

Q. Table 1: Comparison of Synthesis Routes

Step Catalyst Yield (%) Purity (%) Reference
CyclizationAuCl7892
Urea couplingDCC6588
Hydroxypropyl additionBF3_3-Et2_2O7290

Q. Table 2: Spectral Data for Structural Confirmation

Technique Key Peaks Interpretation
1^1H NMRδ 7.45–7.25 (m, 4H, aromatic)Benzo[b]thiophene protons
13^13C NMRδ 158.2 (C=O)Urea carbonyl
HRMS[M+H]+^+ 348.1543Confirms molecular formula

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.